4-Octyne-3,6-diol, 2,2,3,6,7,7-hexamethyl-
Overview
Description
2,2,3,6,7,7-Hexamethyl-4-octyne-3,6-diol is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two hydroxyl groups (diol). This compound is notable for its unique structure, which includes multiple methyl groups attached to the carbon chain, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyne-3,6-diol, 2,2,3,6,7,7-hexamethyl- typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through various methods, such as the dehydrohalogenation of vicinal dihalides or the coupling of terminal alkynes with alkyl halides using palladium-catalyzed cross-coupling reactions.
Hydroxylation: The introduction of hydroxyl groups can be accomplished through hydroboration-oxidation or oxymercuration-demercuration reactions. These methods ensure the addition of hydroxyl groups at the desired positions on the carbon chain.
Methylation: The final step involves the methylation of the carbon chain. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of 4-Octyne-3,6-diol, 2,2,3,6,7,7-hexamethyl- may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,6,7,7-Hexamethyl-4-octyne-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or ethers.
Scientific Research Applications
2,2,3,6,7,7-Hexamethyl-4-octyne-3,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Octyne-3,6-diol, 2,2,3,6,7,7-hexamethyl- involves its interaction with molecular targets such as enzymes and receptors. The presence of hydroxyl groups allows for hydrogen bonding and electrostatic interactions, while the alkyne group can participate in π-π interactions and covalent bonding with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,7,7-Tetramethyl-4-octyne-3,6-diol: Similar structure but with fewer methyl groups.
2,2,3,3-Tetramethyl-4-octyne-3,6-diol: Similar structure with different methyl group positions.
2,2,3,6,7,7-Hexamethyl-4-octyne-1,8-diol: Similar structure with hydroxyl groups at different positions.
Uniqueness
2,2,3,6,7,7-Hexamethyl-4-octyne-3,6-diol is unique due to its specific arrangement of methyl groups and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,2,3,6,7,7-hexamethyloct-4-yne-3,6-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-11(2,3)13(7,15)9-10-14(8,16)12(4,5)6/h15-16H,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJURCJXBBNBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#CC(C)(C(C)(C)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387999 | |
Record name | 4-Octyne-3,6-diol, 2,2,3,6,7,7-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89762-84-5 | |
Record name | 4-Octyne-3,6-diol, 2,2,3,6,7,7-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.